Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate

Lipophilicity Drug Design ADME

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate (CAS 175202-86-5) is a synthetic small molecule classified as a sulfonylmethyl phenoxyacetic acid ethyl ester. It features a 4-chlorophenyl sulfone moiety linked to a phenoxyacetate backbone, imparting a calculated LogP of approximately 4.34 and a molecular weight of 368.83 g/mol.

Molecular Formula C17H17ClO5S
Molecular Weight 368.8 g/mol
CAS No. 175202-86-5
Cat. No. B066488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate
CAS175202-86-5
Molecular FormulaC17H17ClO5S
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H17ClO5S/c1-2-22-17(19)11-23-16-6-4-3-5-13(16)12-24(20,21)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3
InChIKeyKJZCGMLGGSQSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate (CAS 175202-86-5) — Technical Baseline and Procurement Context


Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate (CAS 175202-86-5) is a synthetic small molecule classified as a sulfonylmethyl phenoxyacetic acid ethyl ester . It features a 4-chlorophenyl sulfone moiety linked to a phenoxyacetate backbone, imparting a calculated LogP of approximately 4.34 and a molecular weight of 368.83 g/mol . The compound is a solid at room temperature, exhibiting a melting point of 64°C and a boiling point of 527.3°C at 760 mmHg . It is commercially supplied for research purposes, typically at ≥95% purity, with a density of 1.313 g/cm³ [1]. Its structural attributes position it within the broader class of functionalized aromatic esters used in medicinal chemistry and chemical biology .

Lipophilicity Profile
Reported high lipophilicity supports hydrophobic binding and permeability research.
Physical Form
Solid at ambient temperature enables reproducible weighing and formulation studies.
Volatility
Negligible volatility minimizes sample loss during storage and solution preparation.

Why Generic Substitution Fails for Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate (CAS 175202-86-5)


Generic substitution within the phenoxyacetic ester family is unreliable for Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate due to the compound's unique combination of a 4-chlorophenyl sulfonylmethyl group and an ortho-substituted phenoxyacetate backbone. This structural arrangement significantly alters physicochemical properties relative to simpler analogs, with a measured LogP of 4.34—over 1.5 units higher than ethyl 2-(4-chlorophenoxy)acetate (LogP ≈ 2.28) and nearly 2.5 units greater than ethyl phenoxyacetate (LogP ≈ 1.82) [1]. Such differences in lipophilicity directly impact solubility, membrane permeability, and target binding profiles. Consequently, substituting this compound with a less lipophilic phenoxyacetate or a structurally divergent sulfone may yield divergent experimental outcomes in assays sensitive to hydrophobicity-driven interactions. The quantitative evidence presented in Section 3 substantiates why this compound cannot be replaced with a generic alternative without risk of compromised experimental reproducibility.

LogP shift
Reported high lipophilicity
Simpler phenoxyacetates may show >2 unit lower LogP, altering membrane permeability and solubility profiles
Physical state
Solid at room temperature
Liquid analogs may compromise weighing reproducibility and solid-formulation workflows
Volatility
Extremely low vapor pressure
Higher-volatility substitutes may introduce evaporative loss and exposure considerations
Assay outcomes may shift if hydrophobicity-driven interactions differ. Verify comparator suitability before substitution.

Quantitative Differentiation of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate (CAS 175202-86-5) Against Key Comparators


LogP Comparison: Enhanced Lipophilicity vs. Ethyl Phenoxyacetate

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate exhibits a calculated LogP of 4.34, significantly higher than ethyl phenoxyacetate (LogP ≈ 1.82) [1]. This difference reflects the contribution of the 4-chlorophenyl sulfonylmethyl group to overall hydrophobicity.

LogP vs Ethyl Phenoxyacetate
Cross-study comparable
Δ LogP +2.52
Supports hydrophobic interaction assays
Calculated LogP; cross-vendor comparison
Lipophilicity Drug Design ADME

LogP Comparison: Increased Hydrophobicity vs. 4-Chlorophenoxyacetate

The target compound's LogP of 4.34 exceeds that of ethyl 2-(4-chlorophenoxy)acetate (LogP ≈ 2.28) by over 2 log units . This indicates that the ortho-sulfonylmethyl substitution, rather than the 4-chlorophenyl group alone, is the primary driver of enhanced lipophilicity.

LogP vs 4-Chlorophenoxyacetate
Data to verify
Δ LogP +2.06
Sulfonylmethyl group drives lipophilicity
Source data unavailable; review supplier COA
Lipophilicity SAR Bioavailability

LogP Comparison: Superior Hydrophobicity vs. 4-Chlorophenyl Methyl Sulfone

Relative to 4-chlorophenyl methyl sulfone, a core substructure fragment (LogP ≈ 1.06–2.82, depending on source), the target compound's LogP of 4.34 is substantially higher [1][2]. This difference underscores the impact of the complete phenoxyacetate scaffold on overall lipophilicity.

LogP vs Sulfone Fragment
Cross-study comparable
Δ LogP +1.52 to +3.28
Full ester scaffold enhances hydrophobicity
Range reflects different LogP estimates
Lipophilicity Fragment-Based Design Physicochemical Property

Solid State Property: Melting Point Comparison

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate has a melting point of 64°C . This contrasts with ethyl phenoxyacetate, which is a liquid at room temperature (typical melting point < 25°C) . The solid nature of the target compound may facilitate handling, purification, and formulation.

Melting Point Comparison
Data to verify
Solid (64°C) vs Liquid at RT
Facilitates reproducible solid handling
Melting point source review recommended
Crystallinity Formulation Solid-State Stability

Vapor Pressure: Reduced Volatility vs. Lighter Analogs

The target compound exhibits an extremely low vapor pressure of 3.31E-11 mmHg at 25°C . In contrast, ethyl phenoxyacetate has a vapor pressure of approximately 0.01 mmHg at 25°C . This difference of several orders of magnitude indicates that the target compound is far less volatile.

Vapor Pressure
Cross-study comparable
~8 orders lower
Minimizes handling and loss concerns
Estimated vapor pressure; confirm experimentally
Volatility Handling Environmental Fate

Molecular Weight and Complexity: Differentiated Scaffold for Advanced Applications

With a molecular weight of 368.83 g/mol, Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate is significantly larger than simpler phenoxyacetate esters (e.g., ethyl phenoxyacetate: 180.20 g/mol; ethyl 2-(4-chlorophenoxy)acetate: 214.65 g/mol) . This higher molecular weight correlates with increased structural complexity and a broader range of potential interactions with biological targets.

Molecular Weight
Class-level inference
Δ MW +154 to +188 g/mol
Expands accessible chemical space
Structural complexity differs; review target fit
Molecular Complexity Fragment Space Lead Optimization

Optimized Application Scenarios for Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate (CAS 175202-86-5) Based on Differentiated Properties


Hydrophobic Probe Development for Membrane Protein Studies

The compound's high LogP of 4.34, compared to simpler phenoxyacetates (LogP <2.3), makes it a suitable starting point for designing hydrophobic probes targeting membrane-embedded proteins or lipid bilayers [1]. Its increased lipophilicity may enhance partitioning into lipid environments, a property directly relevant for assays studying membrane-associated targets.

Lead Optimization Scaffold Requiring High Lipophilicity

When medicinal chemistry campaigns necessitate compounds with logP values >4 to achieve sufficient target engagement or to optimize ADME properties, Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate provides a pre-optimized core with a >2-log unit advantage over generic phenoxyacetate esters . This reduces the synthetic burden of installing lipophilic groups.

Solid-Form Screening and Crystallization Studies

The compound's solid physical state (melting point 64°C) and low vapor pressure (3.31E-11 mmHg) facilitate reproducible weighing and minimize evaporative losses during formulation . This makes it a practical candidate for solid-form screening, polymorphism studies, and crystallization optimization, where precise handling and stability are critical.

Chemical Biology Probe with Differentiated Fragment Space

The ortho-sulfonylmethyl substitution pattern creates a unique 3D conformation and electronic distribution distinct from para-substituted analogs. Combined with its higher molecular weight (368.83 g/mol), this compound expands the accessible fragment space beyond that offered by simpler phenoxyacetate building blocks , enabling exploration of novel target interactions in fragment-based drug discovery.

Application
Selection Property
Validation Focus
Hydrophobic probe design
Reported high lipophilicity profile
Membrane partitioning assay context
Lead optimization scaffold
Pre-functionalized lipophilic core
ADME property screening
Solid-form screening
Solid state at ambient temperature
Polymorphism and stability assessment
Fragment-based probe design
Differentiated sulfonylmethyl substitution
Novel target interaction space

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.